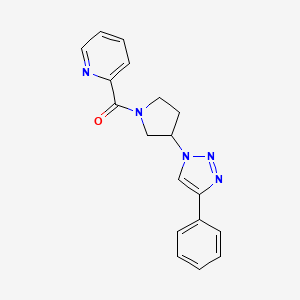

(3-(4-苯基-1H-1,2,3-三唑-1-基)吡咯烷-1-基)(吡啶-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

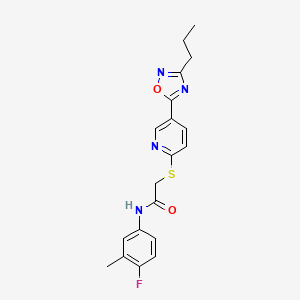

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a complex organic molecule. It contains a pyrrolidinyl group, a phenyl group, a triazolyl group, and a pyridinyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The phenyl, triazole, and pyridine rings contribute to the compound’s aromaticity .科学研究应用

药物化学应用

- P2X7拮抗剂用于情绪障碍:该化合物类别已被探索其在治疗情绪障碍方面的潜力。为获得新型1,4,6,7-四氢-5H-[1,2,3]三唑并[4,5-c]吡啶P2X7拮抗剂而开发的偶极环加成反应表明,某些化合物在大鼠中低剂量具有强效的P2X7受体占据率,表明其在治疗情绪障碍方面的潜力(Chrovian et al., 2018)。

- 抗菌活性:另一项研究合成了(3-苯基-5-(1-苯基-3-芳基-1H-吡唑-4-基)-4,5-二氢-1H-吡唑-1-基)(吡啶-4-基)甲甲酮的衍生物,发现大多数化合物表现出良好的抗菌活性,与环丙沙星和氟康唑等标准药物相当(Kumar et al., 2012)。

有机合成与化学

- 低成本发光体的合成:以高产率合成的1,3-二芳基咪唑并[1,5-a]吡啶衍生物表现出显着的斯托克斯位移范围和可变的量子产率,表明在低成本发光材料中的应用(Volpi et al., 2017)。

- 对低碳钢的腐蚀抑制:三唑衍生物已被评估为酸性介质中低碳钢的腐蚀抑制剂,显示出在工业应用中的潜力(Ma et al., 2017)。

材料科学与工程

- 光学性质和发光材料:合成具有大斯托克斯位移和高量子产率的咪唑并[1,5-a]吡啶衍生物为各种应用创造低成本发光材料提供了机会(Volpi et al., 2017)。

未来方向

作用机制

Target of Action

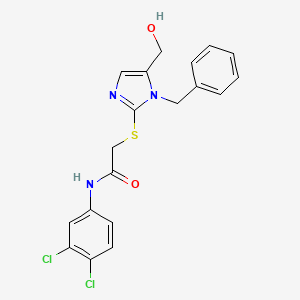

For instance, some 1,2,3-triazole derivatives have shown inhibitory potential against carbonic anhydrase-II . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

Given the potential inhibitory action on enzymes like carbonic anhydrase-ii , it can be inferred that the compound may affect pathways regulated by these enzymes.

Pharmacokinetics

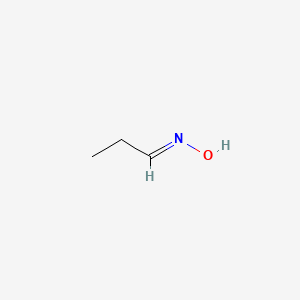

The presence of the 1,2,3-triazole ring in the compound structure could potentially improve the pharmacokinetics, pharmacological, and toxicological properties of the compound .

Result of Action

Some 1,2,3-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

属性

IUPAC Name |

[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c24-18(16-8-4-5-10-19-16)22-11-9-15(12-22)23-13-17(20-21-23)14-6-2-1-3-7-14/h1-8,10,13,15H,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATQHMHOCPRFLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,11,13-trimethyl-6-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2841500.png)

![2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide](/img/structure/B2841504.png)

![5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid](/img/structure/B2841505.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2841508.png)

![2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-6-fluorobenzamide](/img/structure/B2841518.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2841519.png)

![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one](/img/structure/B2841523.png)